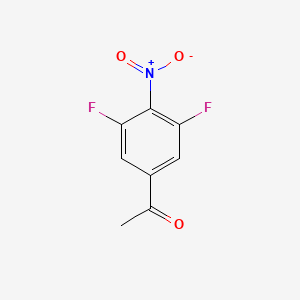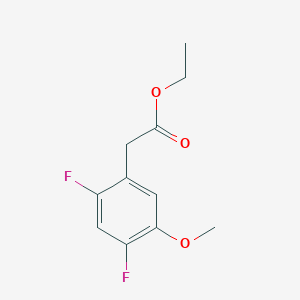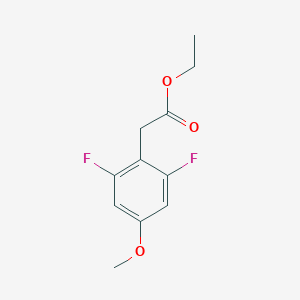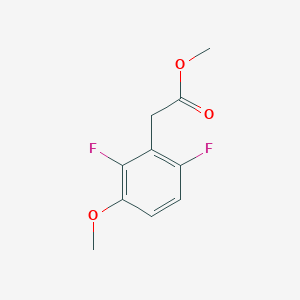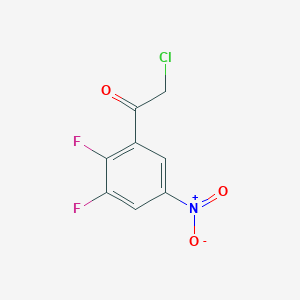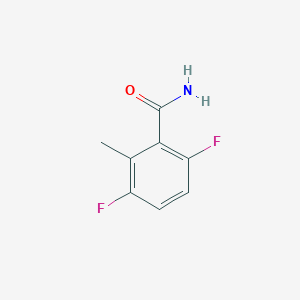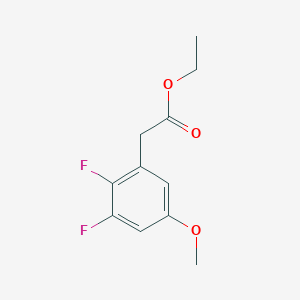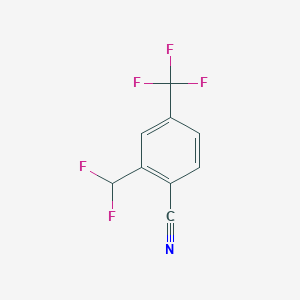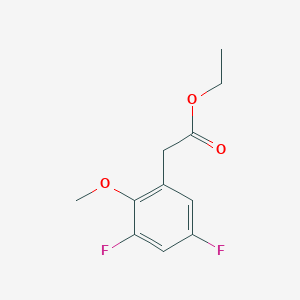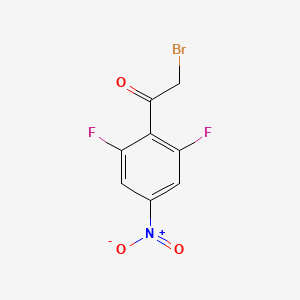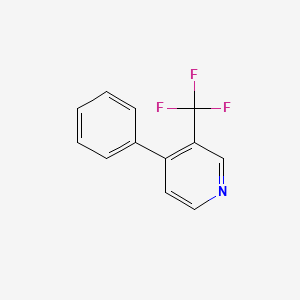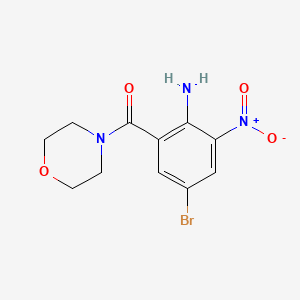
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Übersicht
Beschreibung
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, or (2-ABNPM), is a heterocyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including those related to biochemistry and physiology. In addition, it is an important building block for the synthesis of other compounds, such as pharmaceuticals and polymers. This article will discuss the synthesis method of (2-ABNPM), its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Wirkmechanismus
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) is an organic compound that can act as an enzyme inhibitor. It binds to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. This inhibition can be used to study the structure and function of enzymes, as well as to control the activity of enzymes in a laboratory setting.
Biochemical and Physiological Effects
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the activity of certain receptors, such as the opioid receptor. In addition, ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive and widely available compound, and it is relatively stable in solution. Furthermore, it has a wide range of applications in scientific research. However, ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) also has some limitations for use in laboratory experiments. For example, it is not very soluble in water, and it can be toxic in high concentrations.
Zukünftige Richtungen
The potential future directions for ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) could be used to study the structure and function of enzymes, and to develop new materials. Finally, ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) could be used to develop new catalysts for organic synthesis, and to study the mechanisms of enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has a wide variety of applications in scientific research. For example, it can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals and in the development of new materials. In addition, ((2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone) has been used to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
Eigenschaften
IUPAC Name |
(2-amino-5-bromo-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c12-7-5-8(10(13)9(6-7)15(17)18)11(16)14-1-3-19-4-2-14/h5-6H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGRZPFIAZBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



